6-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Overview
Description
6-Bromo-2-fluoro-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline typically involves halogenation reactions. One common method is the direct bromination and fluorination of aniline derivatives. The reaction conditions include the use of bromine (Br2) and fluorine (F2) sources under controlled temperatures and pressures to ensure selective halogenation.
Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes that allow for better control of reaction parameters. These methods often involve the use of catalysts to improve the efficiency and yield of the halogenation reactions.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form amine derivatives.
Substitution: The halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reagents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Various substituted aniline derivatives
Scientific Research Applications
Chemistry: 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activity. It can be used as a probe in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research has explored the use of this compound in the development of pharmaceuticals. Its derivatives may exhibit biological activities that are useful in drug design.
Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Bromo-6-fluoro-3-(trifluoromethyl)benzonitrile
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
6-bromo-2-fluoro-3-(trifluoromethyl)benzoyl chloride
Uniqueness: 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline is unique due to its specific arrangement of halogen atoms and the presence of the aniline group
Biological Activity
6-Bromo-2-fluoro-3-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound exhibits various pharmacological properties, primarily through its interactions with specific biological targets such as histamine receptors and kinases.
Histamine Receptor Inhibition
The compound has been identified as a heterocyclic inhibitor of histamine receptors, which are critical in mediating immune responses and neurotransmission. Histamine receptors are classified into four subtypes (H1, H2, H3, and H4), each linked to distinct physiological functions:
- H1 Receptor : Involved in allergic responses and regulation of vascular permeability.
- H2 Receptor : Primarily influences gastric acid secretion and has roles in cardiac function.
- H3 Receptor : Functions as an autoreceptor in the central nervous system, modulating neurotransmitter release.
- H4 Receptor : Plays a role in immune cell chemotaxis and inflammation.
Research indicates that this compound can selectively inhibit these receptors, potentially offering therapeutic avenues for conditions like allergies, gastric disorders, and neurodegenerative diseases .
Kinase Inhibition
In addition to its effects on histamine receptors, this compound has shown promising inhibitory activity against various kinases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, influencing numerous cellular processes including cell division and metabolism. The compound's structural features suggest it may interact with kinases involved in cancer pathways.
Table 1: Inhibitory Activity Against Various Kinases
Kinase Target | IC50 (nM) | Effect |
---|---|---|
BCR-ABL | 8.3 | Inhibits proliferation of HL60 cells |
FGFR1 | 30.2 | Selectively inhibits enzymatic activity |
EGFR | 5.3 | Strong activity against mutant forms |
Antitumor Activity
The antitumor potential of this compound has been explored through various studies. Its ability to inhibit specific kinases suggests a role in targeting cancer cell proliferation. For example, compounds similar to this one have demonstrated significant activity against different cancer cell lines with IC50 values indicating effective inhibition at low concentrations .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of this compound on human cancer cell lines such as HCT116 and HL60. The results indicated that the compound effectively reduced cell viability with an IC50 value of approximately 25 nM against HL60 cells. This suggests a strong potential for development as an anticancer agent .
Study 2: Selectivity Profile
Another research focused on the selectivity profile of the compound regarding its kinase inhibition capabilities. It was found that while it inhibited several kinases involved in tumor growth, it showed minimal off-target effects, indicating a favorable safety profile for further development .
Properties
IUPAC Name |
6-bromo-2-fluoro-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUDUZYZGUFICT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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